molecular formula C5H6BrN3S B1459089 5-Bromo-4-(methylthio)pyrimidin-2-amine CAS No. 1503752-08-6

5-Bromo-4-(methylthio)pyrimidin-2-amine

Cat. No.: B1459089
CAS No.: 1503752-08-6
M. Wt: 220.09 g/mol
InChI Key: ULNSBVYZVPNNPI-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylthio)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 4th position, and an amino group at the 2nd position of the pyrimidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylthio)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2,4-dichloropyrimidine and sodium methanethiolate.

    Reaction Conditions: The reaction is carried out in dry acetonitrile at room temperature for 24 hours.

    Procedure: Sodium methanethiolate (2 g, 28.5 mmol) and 5-bromo-2,4-dichloropyrimidine (6.5 g, 28.5 mmol) are stirred in 50 mL of dry acetonitrile. After the reaction, the mixture is poured into water, extracted with dichloromethane, dried with sodium sulfate, and concentrated.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale equipment for extraction and purification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-(methylthio)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(methylthio)pyrimidin-2-amine is unique due to the combination of its bromine, methylthio, and amino groups on the pyrimidine ring. This unique arrangement allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

IUPAC Name

5-bromo-4-methylsulfanylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSBVYZVPNNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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